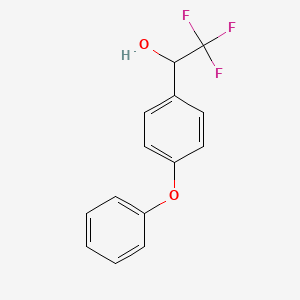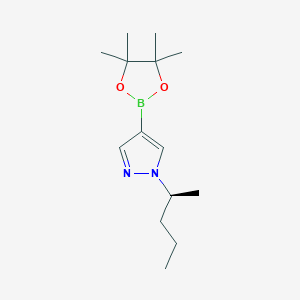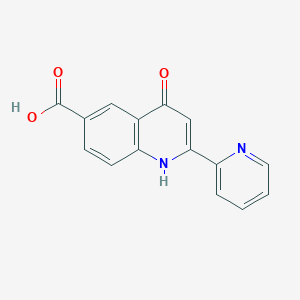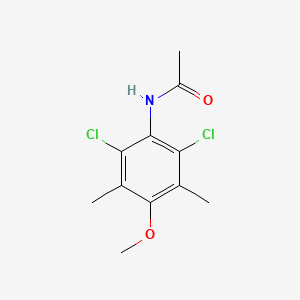![molecular formula C13H13N5O2 B15065268 [1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: is a complex organic compound that features a quinoxaline core, a cyano group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the hydrazinyl group and the cyano group. The final step involves the esterification to form the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or covalent bonds with active sites, while the cyano group can participate in electron transfer processes. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: can be compared with similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a heterocyclic core and are used in medicinal chemistry.
1H-pyrazolo[3,4-b]quinolines: These compounds have similar structural features and are studied for their biological properties.
1H-1,2,3-triazole analogs: These compounds are known for their diverse chemical reactivity and applications in various fields.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H13N5O2/c1-8(19)20-9(7-14)6-12-13(18-15)17-11-5-3-2-4-10(11)16-12/h2-6,9,16H,15H2,1H3,(H,17,18) |
InChI Key |
KHEXTXDXTGBBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=C1C(=NC2=CC=CC=C2N1)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)









